1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole fused ring system, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One efficient method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aromatic aldehydes and aliphatic amines under mild conditions . This process is compatible with a wide range of substituents and allows for the practical synthesis of the compound with various functional groups. The products can be easily isolated by crystallization without the need for chromatography .
Chemical Reactions Analysis
1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl and propyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antioxidant and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis . The exact molecular targets and pathways involved in its anticancer and anti-inflammatory activities are still under investigation.
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)-2-methyl-1-vinyl-1H-pyrrol-3-yl)ethanone: This compound has a similar pyrrole ring system but differs in its substituents.
2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share the chromeno-pyrrole fused ring system but have different alkyl and aryl groups
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H17NO4/c1-2-10-21-17(12-6-5-7-13(22)11-12)16-18(23)14-8-3-4-9-15(14)25-19(16)20(21)24/h3-9,11,17,22H,2,10H2,1H3 |
InChI Key |
PVEGWRARDCWMKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.